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Pharmacological Profile of (Phe?,0rn8)-Oxytocin

The table below summarizes the key characteristics of (Phe?0Orn®)-oxytocin (also referred to as

[Phe2,0rn®]VT or Vasotocin analogue) based on the retrieved research.

Aspect Description

Primary Characterized as a V1 vasopressin receptor agonist in rat brain studies [1].
Pharmacological

Role

Receptor Selectivity In the rat brain, it distinguishes V1 receptors from renal V2 and anterior
pituitary V1b receptors [1]. For human receptors, it presents a mixed
V1alOxytocin receptor (OTR) pharmacological profile [2].

Key Experimental Used in competition experiments to define the ligand specificity of vasopressin
Findings binding sites in the rat brain, confirming they are V1 receptors [1].

Notable A vasotocin structural analogue, F-180, was designed based on its structure.
Characteristics Marked species-specific differences exist; its selectivity for human Vl1a

receptors is weak compared to its action on rat receptors [2].

Experimental Context & Methodologies
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The studies referencing (Phe?,0Orn®)-oxytocin employed several sophisticated techniques to characterize its

function. Here are the key methodological details that support the data in the table:

¢ Ligand Binding and Specificity assays: The foundational study used light microscopic
autoradiography on rat brain slices. The binding specificity of tritiated vasopressin ([?H]AVP) and
oxytocin ([2H]OT) was assessed through competition experiments. In these assays, (Phe2,0rn)VT
was used as an unlabeled competing ligand to confirm that the sites binding [*H]JAVP were V1
receptors, as it effectively displaced the radioligand [1].

¢ Receptor Profiling: Later research characterized the compound's affinity for human receptors using
radioligand binding assays on cell membranes from CHO (Chinese Hamster Ovary) cells that
were genetically engineered to stably express individual human vasopressin and oxytocin receptor
subtypes (hV1a-R, hV1b-R, hV2-R, hOT-R). This method allowed for a precise determination of its
binding affinity (Ki) and selectivity profile for each human receptor [2].

¢ Functional Assays: Beyond binding, functional studies are crucial. While not directly reported for
(Phe?,0rn®)-oxytocin in these results, the standard approach is demonstrated with the related
analogue F-180. This involves measuring second messenger systems; for V1a receptors, which are
coupled to Gq proteins, this typically entails measuring the stimulation of inositol phosphate
accumulation in transfected cells or primary tissue cultures [2].

Neurohypophyseal Peptide Receptor Interactions

Based on the search results, (Phe2,0rn®)-oxytocin is part of a family of structurally related nonapeptides. The
following diagram illustrates the general signaling pathways activated by these peptides and their receptors,

which provides context for its pharmacological action.
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This diagram shows that (Phe?,0rn®)-oxytocin primarily targets the V1 receptor pathway, which is coupled to
Gq proteins and leads to phospholipase C (PLC) activation. This pathway is known to mediate effects like
smooth muscle contraction [1] [3]. The oxytocin receptor (OTR), for which the compound also shows
affinity, can signal through multiple G-proteins (Gq, Gi, Gs), resulting in diverse cellular outcomes including

proliferation, metabolism, and social behaviors [3] [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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